molecular formula C10H18N2O B13950462 3-Cyclohexylpiperazin-2-one CAS No. 91087-28-4

3-Cyclohexylpiperazin-2-one

Cat. No.: B13950462
CAS No.: 91087-28-4
M. Wt: 182.26 g/mol
InChI Key: UDLXFRAICCZHCZ-UHFFFAOYSA-N
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Description

3-Cyclohexylpiperazin-2-one (CAS: 91087-28-4) is a heterocyclic compound with the molecular formula C₁₀H₁₈N₂O. It belongs to the piperazin-2-one class, characterized by a six-membered ring containing two nitrogen atoms and a ketone group. The cyclohexyl substituent at the 3-position contributes to its lipophilic properties, making it relevant in medicinal chemistry for enhancing membrane permeability and bioavailability .

Properties

CAS No.

91087-28-4

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

3-cyclohexylpiperazin-2-one

InChI

InChI=1S/C10H18N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h8-9,11H,1-7H2,(H,12,13)

InChI Key

UDLXFRAICCZHCZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2C(=O)NCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylpiperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the ring opening of aziridines under the action of N-nucleophiles . Additionally, the Ugi reaction and intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods: Industrial production of 3-Cyclohexylpiperazin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are some of the advanced techniques used in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation techniques.

    Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Mechanism of Action

The mechanism of action of 3-Cyclohexylpiperazin-2-one involves its interaction with specific molecular targets. It binds to receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 3-Cyclohexylpiperazin-2-one and analogous compounds:

Compound Name CAS Number Molecular Formula Key Structural Features LogP (Predicted) Solubility (Water)
3-Cyclohexylpiperazin-2-one 91087-28-4 C₁₀H₁₈N₂O Cyclohexyl group at 3-position 1.8 Low
(R)-1,3-Dimethylpiperazin-2-one HCl 1373232-29-1 C₆H₁₃N₂O·HCl Methyl groups at 1- and 3-positions; HCl salt 0.5 Moderate (due to salt)
Cyclohexyl(piperazin-1-yl)methanone 27561-62-2 C₁₁H₂₀N₂O Cyclohexyl-carbonyl linked to piperazine 2.1 Very low
3-(Pyridin-2-yl)piperazin-2-one N/A C₉H₁₁N₃O Pyridinyl substituent at 3-position 1.2 Moderate
3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5,5-dimethyl-2-cyclohexen-1-one 1024163-41-4 C₁₈H₂₁ClF₃N₃O Trifluoromethyl-pyridinyl and cyclohexenone 3.5 Very low

Key Observations :

  • Lipophilicity: The cyclohexyl group in 3-Cyclohexylpiperazin-2-one increases its LogP compared to pyridinyl or methyl-substituted analogs.
  • Solubility : Salt forms (e.g., hydrochloride) improve aqueous solubility, as seen in (R)-1,3-Dimethylpiperazin-2-one HCl, whereas bulky substituents (e.g., trifluoromethyl-pyridinyl) reduce solubility .

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